1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated pyrimidine ring, a naphthalene moiety, and a piperazinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is synthesized through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.
Naphthalene Carbonylation: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazinone Formation: The final step involves the cyclization of the intermediate compounds to form the piperazinone ring. This can be achieved through a nucleophilic substitution reaction, where the fluoropyrimidine intermediate reacts with a suitable amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, affecting their function. The naphthalene and piperazinone components may contribute to the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(benzoyl)piperazin-2-one: Similar structure but with a benzoyl group instead of a naphthalene moiety.
1-(5-Fluoropyrimidin-2-yl)-4-(phenylacetyl)piperazin-2-one: Contains a phenylacetyl group instead of a naphthalene moiety.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one is unique due to the presence of the naphthalene moiety, which may enhance its chemical stability and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(naphthalene-1-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c20-14-10-21-19(22-11-14)24-9-8-23(12-17(24)25)18(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKAXXHBVDDSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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